2-Chloro-4-(2-methylphenyl)-1-butene
Overview
Description
2-Chloro-4-(2-methylphenyl)-1-butene is an organic compound that belongs to the class of chlorinated alkenes. This compound is characterized by the presence of a chlorine atom and a methyl-substituted phenyl group attached to a butene backbone. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Scientific Research Applications
2-Chloro-4-(2-methylphenyl)-1-butene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Safety and Hazards
The safety and hazards associated with similar compounds, “2-Chloro-4-methylphenol” and “4-Chloro-2-methylphenol”, have been documented . These compounds are classified as hazardous and can cause eye damage, skin irritation, and respiratory irritation . The specific safety and hazards associated with “2-Chloro-4-(2-methylphenyl)-1-butene” would depend on its specific molecular structure and properties.
Mechanism of Action
Target of Action
Similar compounds such as 4-chloro-2-methylphenol have been studied and found to interact with certain enzymes in Gram-negative bacteria . These enzymes play a crucial role in the metabolism of the organism, and their inhibition can lead to significant changes in the organism’s function .
Mode of Action
It is known that similar compounds can interact with their targets via an inducible pathway . This interaction can lead to changes in the target’s function, potentially inhibiting its activity and disrupting the normal metabolic processes of the organism .
Biochemical Pathways
Related compounds have been observed to affect the metabolic pathways in gram-negative bacteria . The compound’s interaction with its targets can lead to a disruption in these pathways, affecting the downstream effects and overall function of the organism .
Result of Action
Based on the known effects of similar compounds, it can be inferred that the compound’s interaction with its targets could lead to significant changes in the function of the organism, potentially inhibiting its normal metabolic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(2-methylphenyl)-1-butene can be achieved through several synthetic routes. One common method involves the reaction of 2-methylphenylmagnesium bromide with 2-chloro-1-butene under anhydrous conditions. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the Grignard reagent.
Another approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. In this method, 2-chloro-1-butene is reacted with 2-methylphenylboronic acid in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Grignard reactions or palladium-catalyzed cross-coupling reactions. These methods are optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(2-methylphenyl)-1-butene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or ketones, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the double bond can yield the corresponding alkane.
Common Reagents and Conditions
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Major Products
Substitution: 2-Hydroxy-4-(2-methylphenyl)-1-butene.
Oxidation: 2-Chloro-4-(2-methylphenyl)-1,2-epoxybutane or 2-Chloro-4-(2-methylphenyl)butan-2-one.
Reduction: 2-Chloro-4-(2-methylphenyl)butane.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-phenyl-1-butene: Similar structure but lacks the methyl group on the phenyl ring.
4-(2-Methylphenyl)-1-butene: Similar structure but lacks the chlorine atom.
2-Chloro-4-(2-methylphenyl)butane: Similar structure but lacks the double bond.
Uniqueness
2-Chloro-4-(2-methylphenyl)-1-butene is unique due to the combination of a chlorine atom, a methyl-substituted phenyl group, and a double bond in its structure
Properties
IUPAC Name |
1-(3-chlorobut-3-enyl)-2-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl/c1-9-5-3-4-6-11(9)8-7-10(2)12/h3-6H,2,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLTFPRKDIWUPGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC(=C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40641118 | |
Record name | 1-(3-Chlorobut-3-en-1-yl)-2-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40641118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
731772-13-7 | |
Record name | 1-(3-Chloro-3-buten-1-yl)-2-methylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=731772-13-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-Chlorobut-3-en-1-yl)-2-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40641118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.